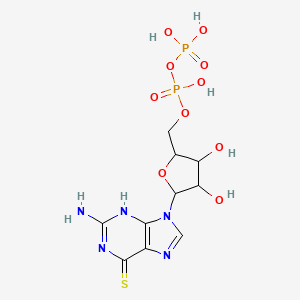
Guanosine 5'-(trihydrogen diphosphate), 6-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-(trihydrogen diphosphate), 6-thio- is a modified nucleotide analog of guanosine diphosphate. It is an inactive metabolite of the purine analog 6-thioguanine and the immunosuppressive purine analog azathioprine . This compound is known for its role in various biochemical and pharmacological processes, particularly in the context of cancer and immunosuppressive therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 5’-(trihydrogen diphosphate), 6-thio- can be synthesized through a series of phosphorylation reactions. The synthesis typically involves the phosphorylation of 6-thioguanosine monophosphate to form 6-thioguanosine diphosphate . This process can be achieved using phosphorylating agents under controlled conditions to ensure the correct formation of the diphosphate group.
Industrial Production Methods
Industrial production methods for guanosine 5’-(trihydrogen diphosphate), 6-thio- are not extensively documented. the general approach involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize impurities and maximize the efficiency of the phosphorylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate), 6-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of guanosine 5’-(trihydrogen diphosphate), 6-thio- and substituted analogs with various functional groups replacing the thiol group.
Applications De Recherche Scientifique
Guanosine 5’-(trihydrogen diphosphate), 6-thio- has several scientific research applications, including:
Mécanisme D'action
Guanosine 5’-(trihydrogen diphosphate), 6-thio- exerts its effects by interacting with guanine nucleotide-binding proteins and GTPases . It stimulates various physiological actions, including phosphoinositide hydrolysis, cyclic AMP accumulation, and activation of specific proto-oncogenes . These interactions are crucial for its role in cellular signaling and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-diphosphate: A diphosphate nucleoside of guanine involved in cell signaling via G-coupled protein receptors.
Guanosine 5’-[γ-thio]triphosphate: A hydrolysis-resistant analog of GTP that binds to and activates G proteins.
Guanosine 5’-[β-thio]diphosphate: A non-hydrolyzable analog of guanosine that functions as an inhibitor of G-protein activation.
Uniqueness
Guanosine 5’-(trihydrogen diphosphate), 6-thio- is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to other guanosine diphosphate analogs. This uniqueness makes it valuable in specific biochemical and pharmacological studies, particularly those involving thiopurine metabolism and immunosuppressive therapies .
Propriétés
IUPAC Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTNWRFYTFZSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
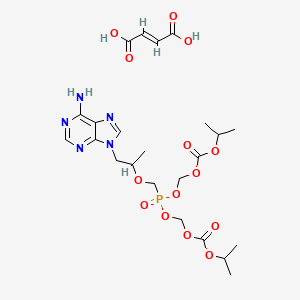

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)
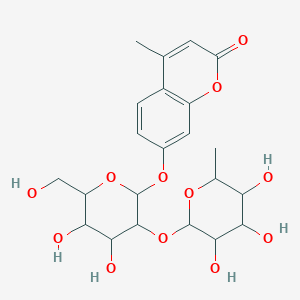
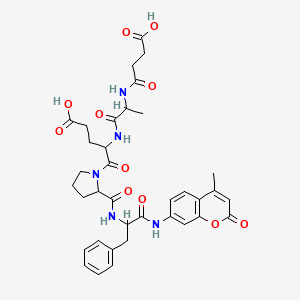

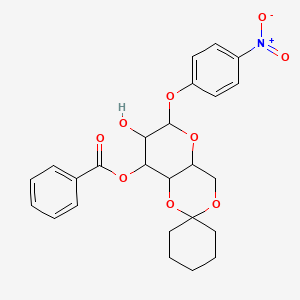
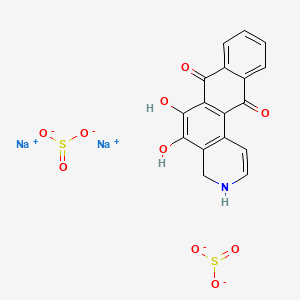
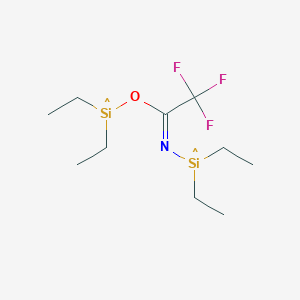
![5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12324729.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12324735.png)
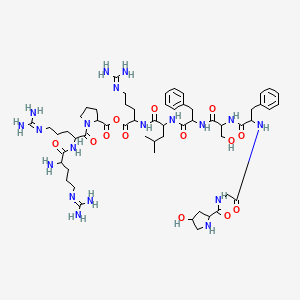
![5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline](/img/structure/B12324750.png)

